molecular formula C20H36O5 B12408690 8-Isoprostaglandin F1alpha-d9

8-Isoprostaglandin F1alpha-d9

Cat. No.: B12408690
M. Wt: 365.6 g/mol
InChI Key: DZUXGQBLFALXCR-PMEIYFRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

8-iso Prostaglandin F1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions include various isomers and derivatives of the original compound .

Comparison with Similar Compounds

8-iso Prostaglandin F1 is unique among isoprostanes due to its specific formation pathway and its role as a biomarker of oxidative stress. Similar compounds include:

These compounds share similar chemical structures and functions but differ in their specific formation pathways and biological roles.

Properties

Molecular Formula

C20H36O5

Molecular Weight

365.6 g/mol

IUPAC Name

7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18-,19+/m0/s1/i1D3,2D2,3D2,6D2

InChI Key

DZUXGQBLFALXCR-PMEIYFRMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1CCCCCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O

Origin of Product

United States

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